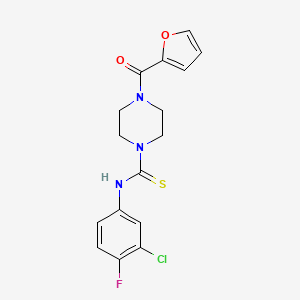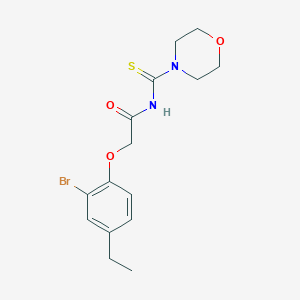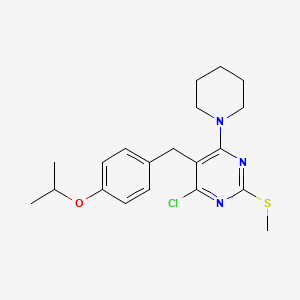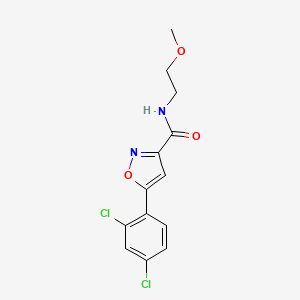![molecular formula C15H10ClF4NO B4578717 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the transport of ions and water across the epithelial membranes in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of Cystic Fibrosis (CF), a life-threatening genetic disorder affecting approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic effects in CF and other related diseases.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Selective Ligands
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide has been utilized in the synthesis of selective ligands. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, have been reported as selective ligands of the translocator protein (18 kDa), with potential for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Herbicidal Activity
Derivatives of this compound have been synthesized and evaluated for their herbicidal activities. Compounds with specific modifications have shown efficacy against dicotyledonous weeds, indicating the potential of these derivatives in agricultural applications (Wu et al., 2011).
Antimicrobial Agents
The compound and its derivatives have also been explored as potent antimicrobial agents. Specific derivatives, particularly those with fluorine atoms and certain phenyl acetamide derivatives, demonstrated significant antimicrobial properties against a range of bacterial and fungal strains, highlighting the importance of fluorine substitution in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Thrombin Inhibitors
Another area of application is in the development of potent thrombin inhibitors, where derivatives of this compound, featuring specific substituents, have shown high potency. This indicates their potential utility in therapeutic applications related to blood coagulation disorders (Lee et al., 2007).
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO/c16-10-5-6-13(11(8-10)15(18,19)20)21-14(22)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSQPZWWXEQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)



![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)


